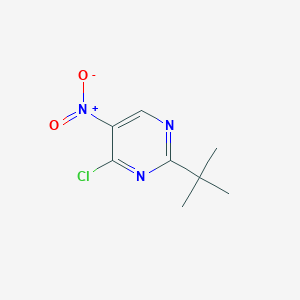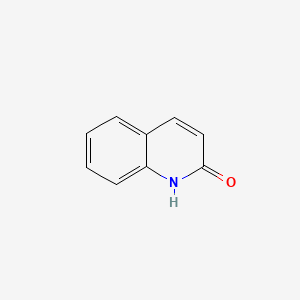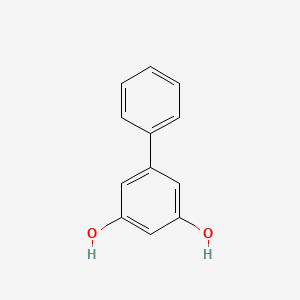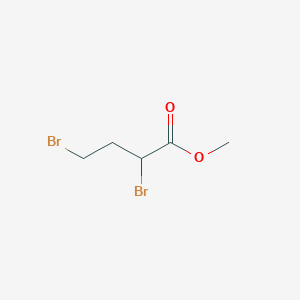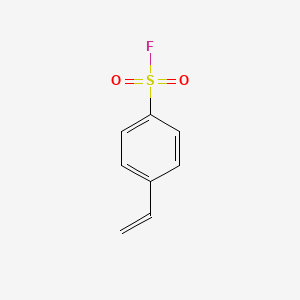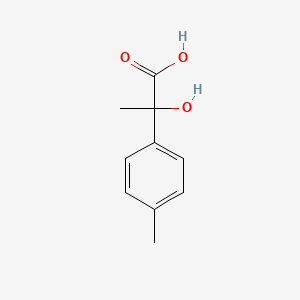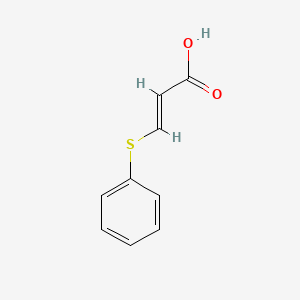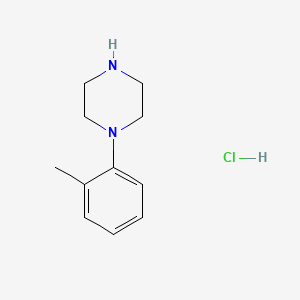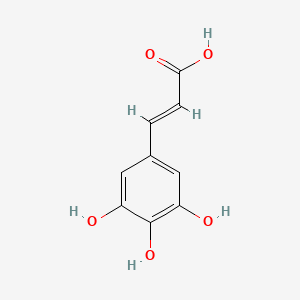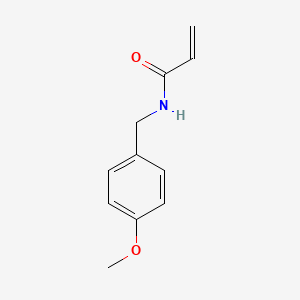
N-(4-methoxybenzyl)acrylamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-methoxybenzyl)acrylamide involves the reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide . The cationic complexes of formula [RuCl(η6-p-cymene)(HL)]+ were isolated as solid chloride and trifluoromethylsulfate (TfO) salts .Molecular Structure Analysis
The spectroscopic data and X-ray structure of single crystals indicate that ruthenium is coordinated to the TSC ligands through the iminic nitrogen (N3) and the sulfur atoms of the thiosemicarbazone as well as to a chloride ion and the η6-p-cymene ring .Chemical Reactions Analysis
Acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have been studied for their effectiveness as corrosion inhibitors, particularly for copper in nitric acid solutions. These compounds have shown to be effective mixed-type inhibitors, reducing the double-layer capacitance and showing high efficiencies in preventing corrosion.Physical And Chemical Properties Analysis
Polyacrylamide hydrogels are usually synthesized in aqueous solution using water-soluble initiators and crosslinking agents such as N,N′-methylenebisacrylamide . Temperature control is critical for reproducibility of acrylamide polymerization .Aplicaciones Científicas De Investigación
Marine Antifouling
“N-(4-methoxybenzyl)acrylamide” (HMBA) has been used in the preparation of double network (DN) hydrogels for marine antifouling . By adjusting the content of HMBA in the DN hydrogels, a hydrogel with high mechanical strength, low swelling rate, and excellent antifouling effect can be obtained . This provides a feasible way for the practical application of a hydrogel coating in long-term marine antifouling .
Corrosion Inhibition
Acrylamide derivatives like “N-(4-methoxybenzyl)acrylamide” have been studied for their effectiveness as corrosion inhibitors. They are particularly effective for copper in nitric acid solutions.
Preparation of Capsaicin-Modified Fluorosilicone
“N-(4-methoxybenzyl)acrylamide” has been used in the preparation of a new capsaicin-modified marine antifouling organofluorosilicone . This organofluorosilicone is based on silicone and fluorine acrylate monomers covalently bound to an organic antimicrobial monomer, HMBA, on a polymer network .
Food Safety
While not directly related to “N-(4-methoxybenzyl)acrylamide”, it’s worth noting that acrylamide, a similar compound, has been studied extensively in the context of food safety . Acrylamide is a contaminant formed when a carbohydrate- or protein-rich food product is thermally processed at more than 120 °C . Consuming foods with elevated levels of acrylamide can induce harmful toxicity such as neurotoxicity, hepatoxicity, cardiovascular toxicity, reproductive toxicity, and prenatal and postnatal toxicity .
Mecanismo De Acción
Mode of Action
The interaction of acrylamides with motor proteins is considered to be a major mechanism in acrylamide toxicity .
Biochemical Pathways
. This could potentially affect various biochemical pathways in the body.
Action Environment
The action environment of N-(4-methoxybenzyl)acrylamide can vary depending on its application. For instance, in marine antifouling applications, the compound is incorporated into a polymer network to achieve long-lasting antifouling property . The chemical grafting of the compound into the polymer improves the antifouling life of the coating and reduces environmental pollution caused by leakage .
Safety and Hazards
Direcciones Futuras
With the development of society, there is an urgent need to develop non-toxic and efficient anti-fouling strategies . To achieve long-lasting antifouling property, a derivative of capsaicin N-(4-hydroxy-3-methoxybenzyl)acrylamide (HMBA) is incorporated to prepare double network (DN) hydrogels and make HMBA a part of the polymer network .
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-4-6-10(14-2)7-5-9/h3-7H,1,8H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRCAHXQCJTFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)acrylamide | |
CAS RN |
70875-53-5 | |
| Record name | N-[(4-methoxyphenyl)methyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




